pregna-1,4,20-trien-3-one chemical structure and molecular weight
pregna-1,4,20-trien-3-one chemical structure and molecular weight
An In-Depth Technical Guide to Pregna-1,4,20-trien-3-one: A Marine-Derived Steroid
Abstract
Pregna-1,4,20-trien-3-one is a bioactive steroid of marine origin, notable for its distinct chemical architecture and significant cytotoxic properties. First isolated from soft corals, this compound has emerged as a subject of interest in natural product chemistry and oncology research. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and established biological activities. We present detailed, field-proven methodologies for its isolation from natural sources and for the validation of its cytotoxic effects against human cancer cell lines, providing a foundational resource for researchers in pharmacology and drug development.
Introduction: A Steroid from the Sea
The marine environment is a vast reservoir of chemical diversity, yielding a plethora of secondary metabolites with unique structural features and potent biological activities.[1] Among these, steroids from marine invertebrates, particularly soft corals (Octocorallia), represent a significant class of natural products.[2] Pregna-1,4,20-trien-3-one is a prominent member of this class, a C21 steroid distinguished by a pregnane skeleton featuring unsaturation at the C-1, C-4, and C-20 positions.
This compound has been isolated from various soft coral species, including those of the genus Nephthea and Carijoa.[3][4] Its significance lies not only in its unique marine origin but also in its demonstrated biological activity. Notably, it exhibits potent and selective growth-inhibitory activity against human colon adenocarcinoma SW480 cells, making it a valuable lead compound for the development of novel anticancer agents.[4][5] This guide serves as a technical resource, consolidating the available scientific data and providing practical protocols for its study.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its molecular formula, weight, and systematic nomenclature. These properties are critical for accurate quantification, database registration, and interpretation of high-resolution mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O | [6] |
| Molecular Weight | 296.43 g/mol | |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | [3] |
| Canonical SMILES | CC12CCC3C(C1CCC2C=C)CCC4=CC(=O)C=CC34C | [5] |
| Appearance | Colorless needles (when crystallized from methanol) |
Structural Elucidation and Stereochemistry
The molecular architecture of pregna-1,4,20-trien-3-one is a defining feature, responsible for its biological activity. Its structure was confirmed through X-ray crystallography and extensive NMR analysis.[7]
The molecule possesses a fused four-ring A/B/C/D steroid nucleus.[7]
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Ring A: The conjugated double bonds at C-1/C-2 and C-4/C-5, along with the C-3 ketone, render this ring almost planar. This planarity is a key feature of many biologically active steroids.
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Rings B and C: These six-membered rings adopt stable chair conformations.
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Ring D: The five-membered D ring is in a half-chair conformation.
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Ring Junctions: The B/C and C/D ring junctions are trans-fused, a typical configuration for natural steroids.
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Substituents: Methyl groups are located at the C-10 and C-13 positions, while a distinctive vinyl group (-CH=CH₂) is attached equatorially at C-17.[7]
Caption: 2D chemical structure of pregna-1,4,20-trien-3-one.
Spectroscopic Characterization
The structural identity of pregna-1,4,20-trien-3-one is unequivocally confirmed by a combination of spectroscopic techniques. The data presented here are benchmark values for compound verification.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is essential for identifying the specific hydrogen environments in the molecule. The key diagnostic signals for the title compound are summarized below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.06 | d | 10.2 |
| H-2 | 6.21 | dd | 10.2, 1.7 |
| H-4 | 6.06 | t | 1.7 |
| H-20 | 5.73 | ddd | 16.7, 10.7, 7.7 |
| H-21a | 4.98 | dd | 10.7, 1.5 |
| H-21b | 4.93 | dd | 16.7, 1.5 |
| H₃-19 | 1.22 | s | - |
| H₃-18 | 0.65 | s | - |
| (Data obtained in CDCl₃ at 300 MHz)[7] |
The signals above 6.0 ppm are characteristic of the dienone system in the A-ring. The complex signals for H-20 and H-21 are diagnostic for the C-17 vinyl group. The sharp singlets for H₃-18 and H₃-19 confirm the two angular methyl groups of the steroid core.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
| m/z | Relative Abundance | Interpretation |
| 296 | 27% | [M]⁺, Molecular Ion |
| 122 | 100% | Base Peak, likely from cleavage of the B-ring |
| 91 | 14% | Tropylium ion fragment, common in steroids |
| 79 | 7% | - |
| (Data from EI-MS)[7] |
Natural Occurrence and Isolation Methodology
Pregna-1,4,20-trien-3-one is a natural product isolated from marine soft corals.[5] The isolation process is a critical workflow that requires careful execution to ensure the purity and integrity of the final compound. The causality behind this multi-step process is to systematically remove unwanted classes of compounds (e.g., fats, polar salts) to enrich the fraction containing the target steroid before final purification.
Step-by-Step Isolation Protocol
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Collection and Extraction:
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Collect fresh soft coral specimens (e.g., Nephthea sp.).
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Immediately freeze or preserve the biomass in ethanol to halt enzymatic degradation.
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Homogenize the tissue and perform exhaustive extraction with a moderately polar solvent like dichloromethane (CH₂Cl₂) or an ethanol/hexane mixture. This initial step is designed to efficiently extract a broad range of lipids and secondary metabolites.
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-
Solvent Partitioning (Liquid-Liquid Extraction):
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Concentrate the crude extract under reduced pressure.
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Resuspend the residue in a biphasic system, typically n-hexane and aqueous methanol. The target steroid, being moderately nonpolar, will preferentially partition into the n-hexane layer, separating it from more polar compounds.[8]
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-
Fractionation via Column Chromatography:
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Concentrate the n-hexane fraction.
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Subject the residue to column chromatography using silica gel as the stationary phase. This is the primary purification step.
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Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (EtOAc). The choice of a gradient system is crucial for separating compounds with different polarities. Pregnane steroids are often eluted with hexane-EtOAc mixtures.
-
-
Bioassay-Guided Fraction Collection:
-
Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC).
-
Test the cytotoxic activity of each fraction against a target cell line (e.g., SW480). This bioassay-guided approach ensures that purification efforts are focused on the biologically active fractions, increasing the efficiency of the discovery process.[7]
-
-
Final Purification:
-
Pool the active fractions and concentrate.
-
Perform a final purification step, if necessary, using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column or another round of silica gel chromatography with a shallow gradient to yield the pure compound.
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Caption: Isolation workflow for pregna-1,4,20-trien-3-one.
Biological Activity and Potential Applications
The primary therapeutic interest in pregna-1,4,20-trien-3-one stems from its potent cytotoxic activity against human cancer cells.
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Anticancer Activity: The compound has demonstrated significant and selective growth-inhibitory activity against the human colon adenocarcinoma cell line SW480, with a reported IC₅₀ value of 2.5 µg/mL. It has also shown activity against gastric adenocarcinoma, hepatocellular carcinoma, and breast adenocarcinoma cell lines. This profile suggests its potential as a scaffold for developing new chemotherapeutic agents, particularly for colon cancer.
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Antileishmanial Activity: The compound has also been reported to inhibit the viability of Leishmania braziliensis promastigotes at a concentration of 50 µM, indicating a broader spectrum of antiparasitic activity.[8]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure the trustworthiness of biological claims, a robust, self-validating protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step MTT Protocol for SW480 Cells
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Cell Culture:
-
Culture SW480 cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
-
Cell Seeding:
-
Harvest cells during their exponential growth phase using trypsin.
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Seed the cells into a 96-well plate at a density of 5 × 10³ cells per well in 100 µL of medium.[9]
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Incubate for 24 hours to allow for cell attachment.
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-
Compound Treatment:
-
Prepare a stock solution of pregna-1,4,20-trien-3-one in DMSO.
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Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µg/mL).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).[10]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[3]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and use a suitable software to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
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Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Pregna-1,4,20-trien-3-one stands as a compelling example of a marine-derived natural product with significant therapeutic potential. Its well-defined chemical structure, characterized by a unique pregnane skeleton, underpins its potent cytotoxic activity against colon cancer cells. The methodologies for its isolation and biological evaluation are robust and reproducible, providing a solid foundation for further research. As the search for novel oncology drugs continues, pregna-1,4,20-trien-3-one and its analogs represent a promising avenue for the development of next-generation chemotherapeutics derived from the rich chemical arsenal of the marine world.
References
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Ullrich, F., et al. (2010). Pregna-1,4,20-trien-3-one, a cytotoxic marine steroid from the marine soft coral Nephthea sp. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2040-1. [Link]
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Almeida, M. T. R., et al. (2012). Anti-Infective Pregnane Steroid from the Octocoral Carijoa riisei Collected in South Brazil. ResearchGate. [Link]
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Khushi, et al. (2019). Apoptosis Induction Pathway in Human Colorectal Cancer Cell Line SW480 Exposed to Cereal Phenolic Extracts. Molecules, 24(13), 2463. [Link]
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Cytion (n.d.). SW480 Cells. Cytion. [Link]
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Ganesan, K., et al. (2020). Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect. Molecules, 25(18), 4153. [Link]
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